molecular formula C18H16FN3O5S2 B2543168 3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921541-86-8

3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2543168
CAS No.: 921541-86-8
M. Wt: 437.46
InChI Key: FJGUABGGBWDNGU-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity Studies

A series of benzenesulfonamides were synthesized to investigate their potential in various biological activities, such as carbonic anhydrase inhibition, which is crucial for understanding mechanisms related to tumor specificity and cytotoxicity. For instance, Gul et al. (2016) synthesized new sulfonamides demonstrating strong inhibition against human carbonic anhydrase isoforms, indicating their potential in developing anti-tumor agents (Gul et al., 2016).

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been explored for their application in photodynamic therapy (PDT), a treatment method for cancer. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds showed high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for PDT in cancer treatment (Pişkin et al., 2020).

Selective COX-2 Inhibition

Research on benzenesulfonamide derivatives has also contributed to the development of selective cyclooxygenase-2 (COX-2) inhibitors. Hashimoto et al. (2002) identified potent, highly selective, and orally active COX-2 inhibitors, which are crucial for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-27-17-9-7-14(11-15(17)19)29(25,26)22-13-5-3-12(4-6-13)16-8-10-18(21-20-16)28(2,23)24/h3-11,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGUABGGBWDNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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